Benzene, 1-fluoro-2-(hexyloxy)-
Description
Significance of Fluorination in Aromatic Systems for Advanced Materials and Chemical Synthesis.
The introduction of fluorine into aromatic systems profoundly alters their electronic and physical properties, a strategy widely exploited in the development of advanced materials and for fine-tuning reactivity in chemical synthesis. nih.govchemeo.com Fluorine, being the most electronegative element, exerts a strong inductive effect, which can significantly influence the electron density distribution within the benzene (B151609) ring. cdc.gov This, in turn, can enhance the thermal stability and chemical resistance of materials incorporating these fluorinated moieties. chemeo.com For instance, polymers containing fluorinated aromatic units often exhibit increased resistance to degradation under harsh conditions. chemeo.comsigmaaldrich.com
In the realm of pharmaceuticals and agrochemicals, fluorination is a well-established strategy to enhance metabolic stability and bioavailability of drug candidates. nih.govchemeo.com The substitution of hydrogen with fluorine can block sites of metabolic attack and alter the lipophilicity of a molecule, thereby improving its pharmacokinetic profile. researchgate.net Furthermore, the presence of fluorine can influence intermolecular interactions, a key factor in the design of functional materials such as liquid crystals and organic semiconductors. cdc.govsigmaaldrich.com
Role of Alkoxy Chains in Modulating Molecular and Supramolecular Properties.
Alkoxy chains, such as the hexyloxy group in the target molecule, play a crucial role in dictating the physical and self-assembly characteristics of a compound. The length and branching of these alkyl chains can significantly influence a molecule's solubility, melting point, and liquid crystalline behavior. nih.govchemicalbook.com In the context of liquid crystals, the flexibility and length of alkoxy chains are critical in promoting the formation of desired mesophases, such as nematic or columnar phases. masterorganicchemistry.com
The presence of an alkoxy chain introduces conformational flexibility, which can be harnessed to control the packing of molecules in the solid state or in thin films. youtube.com This is particularly important in the field of organic electronics, where molecular packing directly impacts charge transport properties. nih.gov The oxygen atom in the alkoxy group can also act as a hydrogen bond acceptor, influencing the supramolecular architecture through non-covalent interactions. The interplay between the electron-donating nature of the alkoxy group and the electronic effects of other substituents on the aromatic ring can be used to fine-tune the electronic properties of the molecule. nist.gov
Overview of Key Academic Research Areas Pertaining to Benzene, 1-fluoro-2-(hexyloxy)- and Related Architectures.
The specific molecular architecture of Benzene, 1-fluoro-2-(hexyloxy)- positions it at the intersection of several key areas of academic research. While direct studies on this exact compound are not extensively reported in publicly accessible literature, research on closely related fluorinated alkoxybenzenes provides a strong indication of its potential applications.
One major area of interest is in the field of liquid crystals . The combination of a rigid, fluorinated aromatic core and a flexible alkoxy chain is a common design motif for liquid crystalline materials. researchgate.netmdpi.com The fluorine substituent can influence the dipole moment and polarizability of the molecule, while the hexyloxy chain contributes to the necessary anisotropy and can promote the formation of specific mesophases. mdpi.com Research in this area focuses on synthesizing new liquid crystals with tailored properties, such as high birefringence and fast switching times, for applications in display technologies and photonics. mdpi.com
Another significant research avenue lies in organic electronics and materials science . The electronic properties of the fluorinated benzene ring, modulated by the hexyloxy group, make such compounds interesting candidates for components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov The hexyloxy chain can enhance solubility, facilitating solution-based processing of these materials, which is a significant advantage for large-area device fabrication.
Furthermore, the field of supramolecular chemistry explores how molecules like Benzene, 1-fluoro-2-(hexyloxy)- can self-assemble into well-defined nanostructures. cantonpl.org The interplay of π-π stacking of the aromatic rings, van der Waals interactions of the alkyl chains, and potential dipole-dipole interactions involving the fluorine atom can lead to the formation of gels, fibers, or other complex assemblies with emergent properties. nih.govcantonpl.org
Finally, this compound serves as a valuable building block in organic synthesis . The Williamson ether synthesis is a common method for the preparation of such aryl ethers, providing a versatile route to a wide range of derivatives. masterorganicchemistry.comyoutube.comyoutube.com The reactivity of the fluorinated aromatic ring towards, for example, nucleophilic aromatic substitution, opens up possibilities for further functionalization and the creation of more complex molecular architectures for various applications. fluoryx.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
203115-86-0 |
|---|---|
Molecular Formula |
C12H17FO |
Molecular Weight |
196.26 g/mol |
IUPAC Name |
1-fluoro-2-hexoxybenzene |
InChI |
InChI=1S/C12H17FO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10H2,1H3 |
InChI Key |
XIXOSIMYFBPPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1F |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1 Fluoro 2 Hexyloxy and Analogous Structures.
Strategies for the Introduction of Fluoro and Hexyloxy Groups onto a Benzene (B151609) Ring
The construction of the target molecule requires the strategic introduction of both a fluorine atom and a hexyloxy group onto a benzene core. Several methodologies can be employed, each with distinct advantages and limitations. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring. umontreal.ca This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. In the context of synthesizing fluorinated ethers, SNAr can be utilized in two primary ways. One approach involves the displacement of a leaving group (e.g., nitro or another halogen) by a fluoride ion to introduce the fluorine atom. Another key strategy is the reaction of a fluorinated aromatic compound, activated by an electron-withdrawing group, with an alkoxide.
For the synthesis of compounds analogous to Benzene, 1-fluoro-2-(hexyloxy)-, a common precursor would be a dinitro- or halonitrobenzene. For instance, 1-fluoro-2,4-dinitrobenzene can react with various nucleophiles. While direct reaction with a hexyloxide ion would lead to displacement of the fluorine, this highlights the principle of SNAr where a suitably activated fluoroarene can undergo substitution. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to restore aromaticity.
A classic example of this pathway is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. jk-sci.comwikipedia.org In this context, a modified approach would involve the deprotonation of 2-fluorophenol (B130384) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a hexyl derivative, such as hexyl bromide. This SN2 reaction is a cornerstone of ether synthesis and is widely applicable. wikipedia.orgmasterorganicchemistry.comyoutube.com
The key steps in this SNAr-based etherification are:
Deprotonation of the phenol using a suitable base.
Nucleophilic attack of the resulting phenoxide on the alkyl halide.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-Fluorophenol | Hexyl bromide | Sodium hydroxide (B78521) (NaOH) | Ethanol/Water | Benzene, 1-fluoro-2-(hexyloxy)- |
| 2-Fluorophenol | Hexyl iodide | Potassium carbonate (K₂CO₃) | Acetone | Benzene, 1-fluoro-2-(hexyloxy)- |
This table represents a generalized Williamson ether synthesis for the target molecule.
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds. For the synthesis of aryl ethers, two prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination, which has been extended to C-O coupling. wikipedia.org
The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol. wikipedia.org In its classic form, the reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. For the synthesis of Benzene, 1-fluoro-2-(hexyloxy)-, this would involve the coupling of a 1,2-dihalobenzene (e.g., 1-bromo-2-fluorobenzene) with hexanol in the presence of a copper catalyst and a base.
The Buchwald-Hartwig C-O coupling reaction is a palladium-catalyzed process that offers a versatile alternative to the Ullmann condensation. organic-chemistry.org This methodology allows for the coupling of a wide range of aryl halides and sulfonates with alcohols. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to form the aryl ether and regenerate the catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.
| Reaction | Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent |
| Ullmann Condensation | 1-Bromo-2-fluorobenzene | Hexanol | Copper(I) iodide (CuI) | Phenanthroline | Cesium carbonate (Cs₂CO₃) | Toluene |
| Buchwald-Hartwig Coupling | 1-Bromo-2-fluorobenzene | Hexanol | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Sodium tert-butoxide (NaOtBu) | Toluene |
This table illustrates typical conditions for transition metal-catalyzed C-O coupling reactions.
The synthesis of the necessary precursors is a critical first step. For fluorinated aromatics, a common method is the Balz-Schiemann reaction. researchgate.net This process involves the diazotization of an arylamine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the aryl fluoride. researchgate.net For example, 2-aminophenol could be converted to 2-fluorophenol, a key intermediate for subsequent etherification.
Direct fluorination of aromatic rings can also be achieved, though it often requires specialized and highly reactive fluorinating agents and may lack regioselectivity. Halogenation of the benzene ring is another important precursor strategy. For instance, bromination or iodination of phenol can yield halophenols, which can then be subjected to fluorination or etherification reactions. The regioselectivity of these halogenation reactions is directed by the activating hydroxyl group, typically leading to ortho and para substitution.
Multi-Step Synthesis Approaches for Substituted Benzene, 1-fluoro-2-(hexyloxy)- Derivatives
The synthesis of more complex derivatives of Benzene, 1-fluoro-2-(hexyloxy)- often requires a multi-step approach where the sequence of reactions is crucial for achieving the desired substitution pattern. The directing effects of the substituents on the benzene ring must be carefully considered in planning the synthetic route.
A plausible multi-step synthesis for Benzene, 1-fluoro-2-(hexyloxy)- could start from readily available 2-nitrophenol.
Protection of the hydroxyl group: The phenolic hydroxyl group is first protected, for example, as a methyl ether (anisole), to prevent it from interfering with subsequent reactions.
Reduction of the nitro group: The nitro group is reduced to an amine, for example, using tin and hydrochloric acid or catalytic hydrogenation.
Fluorination via Sandmeyer or Balz-Schiemann reaction: The resulting aniline (B41778) is converted to a diazonium salt, which is then transformed into the fluoride.
Deprotection of the hydroxyl group: The protecting group is removed to reveal the 2-fluorophenol.
Etherification: The 2-fluorophenol is then etherified with a hexyl halide via the Williamson ether synthesis as described earlier.
An alternative strategy could involve the early introduction of the hexyloxy group, followed by nitration, reduction, and fluorination. The choice of route would depend on the compatibility of the functional groups with the reaction conditions at each step. Continuous flow chemistry is also emerging as a powerful tool for multi-step synthesis, allowing for the integration of several reaction steps into a single, continuous process, which can improve efficiency and safety. syrris.jp
Optimization of Reaction Conditions and Yields in Academic Settings
The optimization of reaction conditions is paramount to maximizing the yield and purity of the desired product while minimizing side reactions and waste. In an academic setting, this often involves systematically varying parameters such as temperature, reaction time, solvent, catalyst loading, and the nature of the base.
For the Williamson ether synthesis of Benzene, 1-fluoro-2-(hexyloxy)-, key parameters to optimize would include:
Base: The strength and solubility of the base can influence the rate of deprotonation of 2-fluorophenol. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride.
Solvent: The choice of solvent affects the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents like DMF or acetone are often preferred.
Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions like elimination.
| Parameter | Variation | Potential Impact |
| Temperature | Low vs. High | Reaction rate, selectivity, side-product formation |
| Solvent | Polar vs. Non-polar, Aprotic vs. Protic | Reactant solubility, reaction rate, mechanism |
| Catalyst Loading | High vs. Low | Reaction rate, cost-effectiveness |
| Base Strength | Strong vs. Weak | Deprotonation efficiency, side reactions |
This table outlines key parameters for reaction optimization.
Scalability Considerations for Research and Development
Translating a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges. illinois.edu Safety, cost-effectiveness, and environmental impact become major considerations. For the synthesis of Benzene, 1-fluoro-2-(hexyloxy)-, several factors would need to be addressed for scale-up.
Reagent Cost and Availability: The cost and large-scale availability of starting materials, catalysts, and reagents are critical. For example, while palladium catalysts are highly effective, their cost can be a significant factor in a large-scale process.
Process Safety: Reactions involving highly reactive intermediates, exothermic processes, or flammable solvents require careful engineering controls to ensure safe operation on a large scale.
Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Methods like distillation and crystallization are generally preferred over chromatography for large quantities.
Waste Management: The environmental impact of the process is a key concern. Minimizing waste through atom-economical reactions and recycling of solvents and catalysts is crucial for sustainable manufacturing.
The choice of synthetic route for large-scale production may differ from that used in the laboratory. For example, a route with more steps but using cheaper and safer reagents might be preferred over a shorter route that requires expensive or hazardous materials. Process development chemists work to optimize the reaction conditions to ensure a robust, reproducible, and economical manufacturing process.
Molecular Structure and Electronic Configuration Analysis Theoretical and Spectroscopic .
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
A comprehensive spectroscopic analysis is essential for the definitive structural elucidation of Benzene (B151609), 1-fluoro-2-(hexyloxy)-. While specific experimental spectra for this compound are not readily found, the expected spectroscopic characteristics can be predicted based on the known effects of the fluoro and hexyloxy substituents on a benzene ring.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the environment of the fluorine atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hexyloxy group. The aromatic region would likely display a complex multiplet pattern due to the ortho- and meta-couplings between the four adjacent protons. The chemical shifts would be influenced by the electron-donating hexyloxy group and the electron-withdrawing fluorine atom. The protons of the hexyloxy chain would appear in the upfield region, with the terminal methyl group being the most shielded.
¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms. The benzene ring would exhibit six distinct signals due to the substitution pattern. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the opposing electronic effects of the substituents. The six carbons of the hexyloxy group would also show distinct signals. rsc.org
¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to show a single resonance for the fluorine atom attached to the benzene ring. The chemical shift of this signal would be characteristic of an aryl fluoride.
Predicted NMR Data for Benzene, 1-fluoro-2-(hexyloxy)-
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |
| ¹H (Aromatic) | 6.8 - 7.2 | Multiplet |
| ¹H (OCH₂) | ~4.0 | Triplet, J ≈ 6.5 Hz |
| ¹H (Hexyl Chain) | 0.9 - 1.8 | Multiplets |
| ¹³C (C-F) | ~150-160 | Doublet, ¹JCF ≈ 240-250 Hz |
| ¹³C (C-O) | ~145-155 | Singlet |
| ¹³C (Aromatic) | 115 - 130 | Multiplets |
| ¹³C (Hexyl Chain) | 14 - 70 | Singlets |
| ¹⁹F | -110 to -120 | Multiplet |
FTIR and Raman spectroscopy are used to identify the functional groups and to gain insights into the vibrational modes of the molecule.
FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the C-F bond, the C-O-C ether linkage, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the hexyloxy group. The strong C-F stretching vibration is a key diagnostic peak.
Predicted Vibrational Frequencies for Benzene, 1-fluoro-2-(hexyloxy)-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |
| C-F Stretch | 1200 - 1250 | FTIR |
| C-O-C Stretch (Aryl Ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) | FTIR |
The UV-Vis spectrum of Benzene, 1-fluoro-2-(hexyloxy)- is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the hexyloxy and fluoro groups will cause a shift in the absorption maxima compared to unsubstituted benzene. shimadzu.com The π → π* transitions of the benzene ring are the most prominent features. shimadzu.com
Predicted UV-Vis Absorption Maxima for Benzene, 1-fluoro-2-(hexyloxy)-
| Transition | Predicted λmax (nm) |
| π → π* (Primary band) | ~210 - 230 |
| π → π* (Secondary band) | ~260 - 280 |
EPR spectroscopy is not applicable to Benzene, 1-fluoro-2-(hexyloxy)- in its ground state as it is not a radical species. However, EPR could be used to study any radical derivatives that might be formed from this compound under specific conditions, such as through oxidation or high-energy irradiation.
HRMS is a critical technique for determining the exact molecular weight and elemental composition of a compound. For Benzene, 1-fluoro-2-(hexyloxy)-, HRMS would confirm the molecular formula C₁₂H₁₇FO. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of the hexyloxy side chain and fragments related to the substituted benzene ring.
Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 196.1263 |
| [M - C₆H₁₃]⁺ | 111.0348 |
| [C₆H₅F]⁺ | 96.0375 |
Quantum Chemical Computations and Theoretical Studies
In the absence of extensive experimental data, quantum chemical computations provide a powerful means to predict the molecular structure, electronic properties, and spectroscopic characteristics of Benzene, 1-fluoro-2-(hexyloxy)-. Methods such as Density Functional Theory (DFT) can be employed to optimize the geometry of the molecule and calculate its vibrational frequencies and NMR chemical shifts. rsc.org These theoretical predictions, when benchmarked against data for similar molecules, can offer reliable insights into the properties of the target compound.
Geometry Optimization and Conformational Landscapes using Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in Benzene, 1-fluoro-2-(hexyloxy)-. The geometry is optimized to find the lowest energy state, which corresponds to the most likely conformation of the molecule.
The conformational landscape of this molecule is largely defined by the orientation of the hexyloxy group relative to the benzene ring. The flexibility of the hexyl chain allows for several possible conformers. DFT studies on similar alkoxybenzenes suggest that the most stable conformer would likely feature the alkyl chain in a staggered, low-energy arrangement to minimize steric hindrance. The dihedral angle between the plane of the benzene ring and the C-O-C plane of the ether linkage is a critical parameter. For related molecules, this angle is influenced by a balance of steric effects and electronic interactions, such as hyperconjugation between the oxygen lone pairs and the aromatic π-system. nih.gov In 2,6-difluoro-3-methoxybenzamide, for instance, fluorine atoms introduce non-planarity, resulting in a dihedral angle of -27° between the carboxamide group and the aromatic ring. nih.gov
The hexyloxy chain itself is expected to adopt a fully extended, all-trans conformation as this minimizes intramolecular steric strain. This has been observed in the crystal structure of 1,4-bis(hexyloxy)benzene, where the alkyl chains are nearly coplanar with the benzene ring. researchgate.net
Table 1: Predicted Geometrical Parameters for Benzene, 1-fluoro-2-(hexyloxy)- based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value Range | Rationale based on Analogous Compounds |
| C-F Bond Length | ~1.35 Å | Typical for fluorinated aromatic rings. |
| C-O (aromatic) Bond Length | ~1.37 Å | Characteristic of an ether linkage to an sp² carbon. |
| C-O-C Bond Angle | ~118° | Slightly larger than the ideal sp³ angle due to steric repulsion. |
| Dihedral Angle (C-C-O-C) | Variable | Dependent on the balance of steric and electronic effects, with a tendency towards a non-planar arrangement to minimize repulsion between the hexyloxy group and the fluorine atom. nih.gov |
| C-C (aromatic) Bond Lengths | 1.38 - 1.40 Å | Standard for a substituted benzene ring. |
This table presents predicted values based on computational studies of similar molecules and general principles of structural chemistry.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electronic properties of Benzene, 1-fluoro-2-(hexyloxy)- are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.
The HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the hexyloxy group, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be distributed over the aromatic ring, with significant contributions from the antibonding π* orbitals. The presence of the electronegative fluorine atom and the electron-donating hexyloxy group will modulate the energies of these orbitals. The fluorine atom will lower the energy of the σ orbitals and, to a lesser extent, the π orbitals through inductive effects. The hexyloxy group will raise the energy of the HOMO through its electron-donating resonance effect.
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is crucial for predicting how the molecule will interact with other chemical species.
Table 2: Predicted Frontier Molecular Orbital Characteristics for Benzene, 1-fluoro-2-(hexyloxy)-
| Orbital | Primary Localization | Expected Energy Level | Implication for Reactivity |
| HOMO | Benzene Ring, Oxygen Atom | Relatively High | Site of electrophilic attack and oxidation. |
| LUMO | Benzene Ring (π* orbitals) | Relatively Low | Site of nucleophilic attack and reduction. |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |
This table is a qualitative prediction based on the electronic effects of the substituents and principles of molecular orbital theory.
Molecular Polarizability and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For Benzene, 1-fluoro-2-(hexyloxy)-, the MEP map is expected to show a region of negative electrostatic potential (typically colored red) around the highly electronegative fluorine atom and the oxygen atom of the hexyloxy group. researchgate.netwalisongo.ac.id These areas are prone to interaction with electrophiles.
Conversely, the hydrogen atoms of the benzene ring and the hexyl chain will exhibit positive electrostatic potential (typically colored blue), making them susceptible to interactions with nucleophiles. researchgate.net The aromatic ring itself will present a π-rich region above and below its plane, which can engage in π-π stacking or cation-π interactions. researchgate.net The distribution of electrostatic potential is a critical determinant of the molecule's intermolecular interactions and its recognition by other molecules. nih.gov The anisotropy of the charge distribution on the fluorine atom, with a negative equatorial region and a potentially less negative or even slightly positive axial region (a σ-hole), could also influence intermolecular interactions. mdpi.com
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
While specific experimental spectra for Benzene, 1-fluoro-2-(hexyloxy)- are not widely available in the cited literature, theoretical calculations can predict key spectroscopic parameters that would be expected in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions are based on the calculated electronic and vibrational states of the optimized molecular structure.
¹H NMR Spectroscopy: The protons on the aromatic ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns determined by the positions of the fluoro and hexyloxy substituents. The protons of the hexyloxy group would appear in the upfield region, with the methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) being the most deshielded (around 4.0 ppm).
¹³C NMR Spectroscopy: The carbon atom attached to the fluorine (C-F) would exhibit a large one-bond C-F coupling constant. The carbon attached to the oxygen (C-O) would also have a characteristic chemical shift in the range of 150-160 ppm.
IR Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations include C-F stretching, C-O-C (ether) stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching of the hexyl chain.
Table 3: Predicted Key Spectroscopic Data for Benzene, 1-fluoro-2-(hexyloxy)-
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic H | 6.8 - 7.5 ppm |
| ¹H NMR | O-CH₂ (Hexyloxy) | ~4.0 ppm |
| ¹³C NMR | C-F | ~155-165 ppm (with large ¹JCF) |
| ¹³C NMR | C-O | ~145-155 ppm |
| IR | C-F Stretch | ~1200 - 1250 cm⁻¹ |
| IR | C-O-C Stretch | ~1050 - 1150 cm⁻¹ |
| IR | Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ |
These are predicted values based on typical ranges for the respective functional groups in similar chemical environments.
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
Although a specific crystal structure for Benzene, 1-fluoro-2-(hexyloxy)- is not reported in the provided search results, analysis of closely related compounds allows for a reasoned prediction of its solid-state characteristics. X-ray crystallography of similar molecules like 1,4-bis(hexyloxy)benzene and 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551) reveals that the crystal packing is governed by a combination of van der Waals forces and weaker intermolecular interactions. researchgate.netnih.gov
In the solid state, molecules of Benzene, 1-fluoro-2-(hexyloxy)- would likely pack in a manner that maximizes van der Waals contacts. The extended hexyloxy chains of adjacent molecules would likely intercalate. nih.gov Furthermore, specific non-covalent interactions are expected to play a significant role in the crystal lattice. These could include:
C-H···π interactions: Between the hydrogen atoms of one molecule and the aromatic ring of a neighbor.
π-π stacking: Offset stacking between the aromatic rings of adjacent molecules.
C-H···F and C-H···O hydrogen bonds: Weak hydrogen bonds involving the fluorine and oxygen atoms as acceptors.
Reaction Mechanisms and Chemical Transformations of Benzene, 1 Fluoro 2 Hexyloxy .
Mechanistic Investigations of Synthesis Pathways and Side Reactions
The primary and most efficient route for the synthesis of Benzene (B151609), 1-fluoro-2-(hexyloxy)- is the Williamson ether synthesis. byjus.comnumberanalytics.com This method involves the reaction of an alkoxide with a primary alkyl halide and proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.commasterorganicchemistry.com
Mechanism of Williamson Ether Synthesis:
Deprotonation: The synthesis begins with the deprotonation of 2-fluorophenol (B130384) using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the sodium or potassium 2-fluorophenoxide salt. This step generates a potent nucleophile.
Nucleophilic Attack: The resulting 2-fluorophenoxide ion then acts as a nucleophile, attacking the primary carbon atom of a 1-halo-hexane (e.g., 1-bromohexane (B126081) or 1-iodohexane). The reaction proceeds via an SN2 pathway, where the nucleophile attacks the carbon atom bearing the halogen from the backside, leading to an inversion of configuration if the carbon were chiral. masterorganicchemistry.com
Displacement: This single-step attack displaces the halide ion (Br⁻ or I⁻), which is a good leaving group, to form the C-O bond of the ether. byjus.com
Side Reactions:
While the Williamson ether synthesis is robust, minor side reactions can occur:
C-alkylation: Although O-alkylation is electronically favored, a small degree of C-alkylation can occur, where the phenoxide attacks the alkyl halide via a carbon atom on the aromatic ring (ortho or para positions). This is generally a minor pathway under standard Williamson conditions.
Elimination (E2): This is a significant competing reaction when using secondary or tertiary alkyl halides. However, with a primary halide like 1-bromohexane, the E2 elimination to form 1-hexene (B165129) is negligible. masterorganicchemistry.com
Functional Group Interconversions and Derivatization Strategies
The fluoro and hexyloxy groups on the benzene ring serve as handles for further molecular modifications.
Hexyloxy Group Transformation:
The most common transformation of the hexyloxy group is its cleavage to regenerate the parent phenol. This is typically achieved under harsh conditions using strong protic acids.
Ether Cleavage: Reaction with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) at elevated temperatures will cleave the aryl-alkyl ether bond. The mechanism involves protonation of the ether oxygen, followed by an SN2 attack of the halide ion on the hexyl group, yielding 2-fluorophenol and 1-halohexane.
Fluoro Group Transformation:
The carbon-fluorine bond on an aromatic ring is exceptionally strong, making its substitution challenging. However, it can be replaced under specific conditions, primarily through nucleophilic aromatic substitution (SNAr). nih.gov
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is the best leaving group among the halogens for SNAr reactions because of its high electronegativity, which polarizes the C-F bond and makes the attached carbon highly susceptible to nucleophilic attack. youtube.comchemistrysteps.com For the reaction to proceed, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the fluorine. chemistrysteps.comlibretexts.org In the absence of such groups, as in the parent molecule, forcing conditions (high temperature and pressure) or the use of very strong nucleophiles may be required.
| Transformation | Reagent(s) | Product(s) | Mechanism |
| Hexyloxy Cleavage | HBr or HI, heat | 2-Fluorophenol, 1-Bromohexane | Acid-catalyzed cleavage (SN2) |
| Fluoro Substitution | Strong Nucleophile (e.g., NaOMe), heat/pressure | 2-(Hexyloxy)anisole | Nucleophilic Aromatic Substitution (SNAr) |
This table provides an interactive summary of key functional group transformations.
Electrophilic Aromatic Substitution (EAS):
The outcome of EAS reactions on Benzene, 1-fluoro-2-(hexyloxy)- is determined by the combined directing effects of the two substituents. youtube.comwikipedia.org
Hexyloxy Group (-OR): A strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. youtube.com
Fluoro Group (-F): A deactivating, ortho-, para-director. It deactivates the ring through its strong inductive electron withdrawal but directs ortho/para due to resonance donation. researchgate.netuci.edu
The positions on the ring are influenced as follows:
Position 6 (ortho to -F, ortho to -OR): Activated by -OR, deactivated by -F.
Position 4 (para to -F, meta to -OR): Strongly activated by -OR (para), deactivated by -F.
Position 3 (meta to -F, ortho to -OR): Activated by -OR (ortho), deactivated by -F.
Position 5 (meta to -F, para to -OR): Strongly activated by -OR (para), deactivated by -F.
The powerful activating and directing effect of the hexyloxy group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions para and ortho to the hexyloxy group, namely positions 5 and 3. Steric hindrance from the adjacent fluoro group may slightly disfavor position 3. Thus, the major product in many EAS reactions would be substitution at position 5.
Common EAS Reactions:
| Reaction | Reagent(s) | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-2-(hexyloxy)-5-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-1-fluoro-2-(hexyloxy)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(1-Fluoro-2-(hexyloxy)phenyl)ethan-1-one |
This table interactively shows predicted outcomes for common electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (NAS):
As discussed previously (4.2.1), NAS on an unactivated ring is difficult. libretexts.org The reaction requires either strong activation from other electron-withdrawing groups or extreme conditions that may proceed through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com
Regioselectivity and Stereoselectivity in Synthetic Routes
Regioselectivity:
Regioselectivity, the control over which constitutional isomer is formed, is a critical aspect of the synthesis and reactivity of Benzene, 1-fluoro-2-(hexyloxy)-. wikipedia.org
In Synthesis: The synthesis via the Williamson ether reaction is highly regioselective. Starting with 2-fluorophenol and a 1-halo-hexane ensures the formation of the 1,2-disubstituted product exclusively. An alternative route, such as starting with 1-fluoro-2-halobenzene and hexan-1-ol, would also be regioselective but is often less practical.
In Further Reactions: As detailed in section 4.2.2, the regioselectivity of subsequent electrophilic aromatic substitutions is governed by the directing effects of the existing fluoro and hexyloxy groups. The strong para-directing influence of the hexyloxy group is the dominant factor, leading to substitution primarily at position 5. libretexts.orgresearchgate.net
Stereoselectivity:
Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com
For the synthesis of Benzene, 1-fluoro-2-(hexyloxy)- itself, no new stereocenters are created, so stereoselectivity is not a factor.
If a reaction were to occur on the hexyloxy chain or if a new substituent introduced onto the ring contained a chiral center, then stereoselectivity could become an important consideration. For example, in a stereoselective reaction, the approach of a reagent to the flat aromatic ring could be influenced by the existing groups, potentially leading to one enantiomer or diastereomer in excess. masterorganicchemistry.comkhanacademy.org However, for most standard transformations, this is not a primary concern.
Exploration of Reactivity with Various Reagents and Catalytic Systems
The reactivity of Benzene, 1-fluoro-2-(hexyloxy)- has been explored with various modern synthetic reagents, particularly organometallic compounds and transition metal catalysts.
Directed Ortho-Metalation (DoM):
Lithiation is a powerful tool for functionalizing aromatic rings. The hexyloxy group is a potent directed metalation group (DMG), directing strong bases like organolithium reagents to deprotonate the adjacent ortho position.
Reactivity with Butyllithium: Treatment with n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) would be expected to result in regioselective deprotonation at position 3, which is ortho to the hexyloxy group. psu.edu The resulting aryllithium species is a versatile intermediate that can be trapped with various electrophiles.
| Electrophile | Reagent | Product after Quenching |
| Carbon Dioxide | 1. n-BuLi; 2. CO₂; 3. H₃O⁺ | 3-Fluoro-2-(hexyloxy)benzoic acid |
| Aldehyde | 1. n-BuLi; 2. R-CHO; 3. H₃O⁺ | (3-Fluoro-2-(hexyloxy)phenyl)(R)methanol |
| Iodine | 1. n-BuLi; 2. I₂ | 1-Fluoro-2-(hexyloxy)-3-iodobenzene |
This interactive table outlines potential products from the lithiation-electrophile quench sequence.
Palladium-Catalyzed Cross-Coupling Reactions:
The C-F bond, while strong, can be activated and functionalized using transition metal catalysts, particularly palladium and nickel systems. nih.govmdpi.com These reactions offer a modern alternative to classical SNAr for forming new carbon-carbon or carbon-heteroatom bonds at the fluorine position.
Suzuki-Miyaura Coupling: While challenging, the coupling of the C-F bond with an organoboron reagent (e.g., a phenylboronic acid) can be achieved using specialized palladium catalysts with specific ligands, often requiring additives to facilitate the C-F bond cleavage. mdpi.comresearchgate.net This would replace the fluorine atom with a new aryl or vinyl group.
Buchwald-Hartwig Amination: Similarly, palladium-catalyzed amination could replace the fluorine atom with a nitrogen-based nucleophile (e.g., an amine), providing a route to various aniline (B41778) derivatives.
These catalytic systems provide powerful and often milder alternatives to traditional methods for derivatizing the fluoro-substituted position of the molecule. nih.gov
Advanced Materials Applications and Performance Characteristics.
Applications in Liquid Crystalline Systems
The unique combination of polarity, polarizability, and steric effects imparted by the 1-fluoro-2-(hexyloxy) substitution pattern significantly influences the self-assembly and electro-optical behavior of calamitic (rod-shaped) mesogens.
Mesophase Behavior and Phase Transition Studies
In systems containing fluorinated benzoic acid derivatives, which are structurally analogous to molecules incorporating the target compound, a variety of mesophases are observed. These include the nematic (N) phase, which has long-range orientational order but no positional order, and various smectic (Sm) phases, which exhibit layered structures with differing degrees of positional order and molecular tilt. nih.govnih.gov Specifically, smectic A (SmA) phases feature molecules aligned perpendicular to the layer planes, while smectic C (SmC) phases have a collective molecular tilt. nih.govnih.gov The presence of the hexyloxy chain tends to promote smectic phases, as the aliphatic chains favor layered packing. nih.gov
Table 1: Representative Phase Transition Data for Fluorinated Liquid Crystal Compounds Note: This table presents data for analogous compounds to illustrate typical phase behavior. T represents transition temperature in °C.
| Compound Type | Heating Transitions (°C) | Cooling Transitions (°C) | Mesophases Observed |
| Fluorinated Benzoic Acid Derivative (short chain) | Cr → 83 → N → 95 → Iso | Iso → 94 → N → 65 → Cr | Nematic (N) |
| Fluorinated Benzoic Acid Derivative (long chain) | Cr → 75 → SmC → 89 → N → 92 → Iso | Iso → 91 → N → 88 → SmC → 58 → Cr | Nematic (N), Smectic C (SmC) |
| Terphenyl Derivative (3F5T3) | --- | Iso → 83 → N → -41 → Cr | Nematic (N) |
Data compiled from analogous systems described in literature. nih.govnih.govnih.gov
Influence of Fluoro and Hexyloxy Substituents on Liquid Crystalline Properties
The fluoro and hexyloxy groups have distinct and synergistic effects on the properties of liquid crystals.
Fluoro Substituent: The fluorine atom is small and highly electronegative. Its introduction, particularly in a lateral (ortho) position, can significantly alter intermolecular interactions. nih.gov
Dipole Moment: It increases the transverse dipole moment of the molecule. This can influence the dielectric anisotropy, a key parameter for electro-optical switching. nih.gov
Steric Effect: Despite its small size, an ortho-fluoro substituent can introduce steric hindrance that disrupts packing efficiency, often leading to a decrease in melting points and clearing temperatures (the temperature of the transition to the isotropic liquid phase). nih.govnih.gov This effect can be beneficial for creating room-temperature liquid crystal mixtures.
Phase Stability: The position of the fluorine atom can determine the stability of different mesophases. In some systems, ortho-fluorination has been shown to suppress or eliminate the nematic phase in favor of smectic phases, or vice versa, by altering the delicate balance of core-core and core-chain interactions. nih.gov
Hexyloxy Substituent: The flexible hexyloxy chain is a common terminal group in liquid crystal design.
Mesophase Promotion: The length of the alkoxy chain is a critical factor in determining the type of mesophase. Longer chains, like hexyloxy, increase van der Waals interactions between molecules, which favors the formation of more ordered smectic phases over nematic phases. nih.gov
Entropy Effects: The conformational freedom of the alkyl chain contributes significantly to the entropy of phase transitions. frontiersin.org The ordering of these chains is more pronounced in lamellar (smectic) phases compared to nematic phases. frontiersin.org
The combination of an ortho-fluoro group and a hexyloxy chain can thus be used to engineer materials with specific phase sequences and transition temperatures. nih.gov
Optical and Electro-optical Response and Characterization
Liquid crystals containing the Benzene (B151609), 1-fluoro-2-(hexyloxy)- moiety are expected to exhibit characteristic electro-optical responses when subjected to an electric field. The fundamental principle involves the reorientation of the liquid crystal director (the average direction of the molecular long axes) due to the material's dielectric anisotropy (Δε). researchgate.net
A key effect is the Fréedericksz transition, where an applied electric field above a certain threshold realigns the director, thereby changing the effective refractive index of the material and modulating the transmission of polarized light. novapublishers.com The presence of the ortho-fluoro substituent, which modifies the molecular dipole, can directly influence the dielectric anisotropy and thus the threshold voltage and switching speed of a device. nih.gov
Recent research has also explored ferroelectric behavior in nematic and smectic phases of achiral, fluorinated molecules. nih.govrsc.org The specific CH/F interactions and the rotational bias of the fluorinated phenyl groups can lead to the formation of structures with spontaneous polarization that can be switched with an electric field. rsc.org This opens up possibilities for faster switching speeds than those typically achieved in conventional nematic liquid crystals. researchgate.net Characterization of these properties involves measuring the change in birefringence as a function of applied voltage and analyzing the switching dynamics, often on the nanosecond to millisecond timescale. novapublishers.com
Integration into Organic Electronic and Optoelectronic Devices
The electronic properties of the 1-fluoro-2-(hexyloxy)benzene unit allow for its use as a building block in larger conjugated systems, such as polymers and oligomers, for applications in organic electronics.
Conjugated Polymers and Oligomers as Active Components
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are semiconductors that form the active layer in many organic electronic devices. The 1-fluoro-2-(hexyloxy)benzene group can be incorporated either as a side chain on a conjugated backbone or as part of the main chain itself.
One prominent class of electroluminescent polymers is poly(p-phenylenevinylene) (PPV). ecust.edu.cnsemanticscholar.org Attaching the 1-fluoro-2-(hexyloxy)benzene moiety as a side chain to the PPV backbone can enhance solubility and processability, which are critical for device fabrication. lnu.edu.cn The hexyloxy group provides the necessary solubility in common organic solvents, while the fluoro-substituent can be used to tune the polymer's electronic energy levels (HOMO/LUMO). lnu.edu.cnresearchgate.net This tuning is crucial for optimizing charge injection and transport from the electrodes and for controlling the emission color in Organic Light-Emitting Diodes (OLEDs).
Table 2: Potential Effects of 1-fluoro-2-(hexyloxy)benzene Side-Chain on Conjugated Polymer Properties
| Property | Influence of Hexyloxy Group | Influence of Fluoro Group | Combined Effect |
| Solubility | Increases solubility in organic solvents, enabling solution processing. | Minimal direct effect on solubility. | High solubility for film formation. |
| HOMO/LUMO Levels | Weak electron-donating effect, can slightly raise HOMO level. | Strong electron-withdrawing effect, lowers both HOMO and LUMO levels. | Fine-tuning of electronic bandgap and energy levels for device optimization. |
| Interchain Packing | Flexible chain can influence solid-state morphology and charge mobility. | Can introduce specific intermolecular interactions (e.g., C-H···F). | Control over thin-film morphology and charge transport characteristics. |
| Luminescence | Can act as a spacer to reduce aggregation-caused quenching. | Can modify the emission wavelength (color) through electronic effects. | Potential for high-efficiency, color-tuned electroluminescence. |
Electrochromic and Luminescent Material Development
Electrochromic polymers are materials that change color in response to an applied voltage, a property useful for smart windows, displays, and sensors. mdpi.comscispace.com The color change arises from the reversible oxidation and reduction (doping/dedoping) of the conjugated backbone, which alters its electronic absorption spectrum. mdpi.com
Incorporating electron-withdrawing fluorine atoms into the polymer structure is a known strategy to modify electrochromic behavior. mdpi.com A polymer containing the 1-fluoro-2-(hexyloxy)benzene unit would likely exhibit distinct electrochromic properties. The fluorine atom would lower the oxidation potential, potentially making the polymer easier to switch and improving its stability in the oxidized state. The hexyloxy chain aids in forming uniform, high-quality films necessary for good device performance. By pairing this unit with various electron-donating monomers (a "donor-acceptor" approach), polymers with a wide range of colors and high optical contrast can be designed. mdpi.com
Influence on Charge Transport and Device Performance
Table 1: Hypothetical Influence of Functional Groups on Charge Transport Parameters
| Functional Group | Potential Effect on HOMO/LUMO Levels | Potential Effect on Molecular Packing | Overall Impact on Charge Mobility |
| Fluoro (-F) | Lowering of HOMO and LUMO | Can induce specific intermolecular interactions (e.g., C-H···F) | Potentially enhances stability and charge injection |
| Hexyloxy (-OC6H13) | Electron-donating, raises HOMO level | Promotes solubility and can influence self-assembly | Can lead to ordered domains favorable for charge transport, or disordered regions acting as traps |
Role as Building Blocks for Supramolecular Architectures
The structure of Benzene, 1-fluoro-2-(hexyloxy)- is well-suited for participating in various non-covalent interactions, making it a potential building block for supramolecular assemblies. These interactions are fundamental to creating complex, functional architectures from individual molecules.
The aromatic benzene ring is capable of engaging in π-π stacking interactions, a key driving force for the self-assembly of many organic materials. The electron density of the aromatic ring in Benzene, 1-fluoro-2-(hexyloxy)- is modulated by the opposing electronic effects of the fluoro and hexyloxy groups. This can influence the geometry and strength of the π-π stacking, favoring arrangements like parallel-displaced or T-shaped configurations.
The combination of an aromatic platform with both a polar (fluoro) and a non-polar (hexyloxy) functional group suggests that Benzene, 1-fluoro-2-(hexyloxy)- could participate in host-guest chemistry. The benzene ring can act as a host for certain guest molecules through cation-π or π-π interactions. The hexyloxy chain could create hydrophobic pockets capable of encapsulating small non-polar guest molecules. While specific studies on host-guest complexes involving this compound are not documented, its structural features are analogous to other molecules known to form such complexes.
Molecular Grafting and Surface Functionalization for Advanced Technologies
The ability to anchor molecules to surfaces is critical for the development of many advanced technologies, from sensors to modified electrodes. Benzene, 1-fluoro-2-(hexyloxy)- possesses functionalities that could be exploited for surface grafting.
For covalent attachment, the Benzene, 1-fluoro-2-(hexyloxy)- molecule would typically require further functionalization, for example, by introducing a reactive group such as a vinyl, carboxyl, or silane moiety to the benzene ring or the hexyloxy chain. Once functionalized, it could be covalently bonded to polymeric matrices to modify their properties, such as hydrophobicity, refractive index, or dielectric constant. Similarly, functionalized derivatives could be grafted onto surfaces like silica or metal oxides to create self-assembled monolayers (SAMs), which can precisely control the surface properties at the molecular level.
Table 2: Potential Reactive Groups for Covalent Attachment
| Reactive Group | Target Surface/Matrix | Type of Linkage |
| -COOH | Amine-functionalized surfaces | Amide bond |
| -OH | Carboxylic acid-functionalized surfaces | Ester bond |
| -Si(OR)3 | Hydroxylated surfaces (e.g., SiO2) | Siloxane bond |
| -CH=CH2 | Polymer backbones | C-C bond (via polymerization) |
The field of spintronics utilizes the spin of electrons in addition to their charge. Organic molecules are of interest in this field due to their potentially long spin coherence times. To be used in spintronics, a molecule like Benzene, 1-fluoro-2-(hexyloxy)- would need to be integrated with a stable radical or a magnetic center to act as a spin label. The core molecule itself is not spin-active. However, it could serve as a platform onto which a spin-bearing moiety (e.g., a nitroxide radical) is attached. The fluorine atom could also be explored for its potential to influence spin-orbit coupling in the vicinity of a spin center, a key parameter in controlling spin dynamics. The hexyloxy group would primarily serve to enhance solubility and processability of such a spin-labeled material. The development of such materials would be a multi-step synthetic process starting from the base molecule.
Sensory Material Development
The exploration of novel organic compounds for the fabrication of advanced sensory materials is a significant area of chemical research. These materials are crucial for the development of sensors that can detect a wide array of chemical and biological analytes with high sensitivity and selectivity. The molecular structure of a compound, including the presence of specific functional groups such as halogens (like fluorine) and alkoxy chains, can impart unique electronic and surface properties that are desirable for sensory applications.
However, a thorough review of scientific literature and chemical databases reveals a lack of specific studies focused on "Benzene, 1-fluoro-2-(hexyloxy)-" for these purposes. Research in the field of chemical sensors often highlights related but distinct classes of compounds. For instance, studies frequently detail the use of various substituted aromatic compounds in the creation of chemiresistors and optical sensors for detecting volatile organic compounds (VOCs). Similarly, the impact of fluorination on the sensing capabilities of materials like metal phthalocyanines is a known area of investigation.
Further research would be necessary to determine if "Benzene, 1-fluoro-2-(hexyloxy)-" possesses any advantageous properties for sensory material development. Such research would involve the synthesis of the compound, followed by systematic testing of its response to various chemical stimuli using techniques like quartz crystal microbalance (QCM), surface plasmon resonance (SPR), or by incorporating it as an active layer in electronic sensing devices. Without such dedicated studies, any discussion of its role in sensory technology remains speculative.
Structure Property Relationships and Design Principles.
Impact of Fluoro Substitution on Electronic and Steric Properties of the Aromatic Ring
The introduction of a fluorine atom to an aromatic ring, as seen in Benzene (B151609), 1-fluoro-2-(hexyloxy)-, significantly alters the ring's electronic and steric characteristics. Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I) from the benzene ring. nih.gov This effect is particularly pronounced due to the direct C-F bond, which is the strongest single bond in organic chemistry. nih.gov
Simultaneously, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system, resulting in a resonance effect (+R). However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance effect is generally weaker than its inductive effect. The net result is that fluorine acts as a weak deactivator in electrophilic aromatic substitution.
Table 1: Hammett Substituent Constants for Relevant Substituents
| Substituent | σ_meta | σ_para |
|---|---|---|
| F | 0.34 | 0.06 |
| OCH₃ | 0.12 | -0.27 |
Data sourced from multiple chemical literature sources.
From a steric perspective, the fluorine atom, although the smallest of the halogens, is larger than a hydrogen atom. rsc.org Its presence at the ortho position introduces steric hindrance that can influence the conformation of the hexyloxy group and affect how the molecule packs in the solid state or interacts with other molecules in solution. rsc.orgresearchgate.net This steric effect can lead to a reduction in the coplanarity of the molecule. nih.gov
Role of Hexyloxy Chain Length and Conformation on Molecular Packing and Intermolecular Interactions
The hexyloxy chain in Benzene, 1-fluoro-2-(hexyloxy)- plays a crucial role in determining the molecule's physical properties, such as its melting point, solubility, and liquid crystalline behavior, through its influence on molecular packing and intermolecular interactions. The length and conformational flexibility of this alkyl chain are key factors.
The six-carbon chain introduces significant van der Waals interactions, which are a primary driver for molecular self-assembly and crystal packing. The flexibility of the hexyloxy chain, arising from rotation around its C-C and C-O single bonds, allows it to adopt various conformations. In the solid state, it often adopts an all-trans conformation to maximize packing efficiency, similar to the packing of alkanes. iucr.org
The presence of the hexyloxy chain can lead to micro-segregation in the condensed phase, where the aromatic cores and the aliphatic chains separate into distinct domains. nih.gov This is a common feature in liquid crystals and can lead to the formation of various mesophases. The interplay between the polar aromatic part and the nonpolar alkyl chain is fundamental to the formation of such ordered structures.
Influence of Positional Isomerism on Material Performance and Stability
The properties of fluoro(hexyloxy)benzene are highly dependent on the relative positions of the fluoro and hexyloxy substituents on the benzene ring. Comparing the ortho isomer, Benzene, 1-fluoro-2-(hexyloxy)-, with its meta and para counterparts (1-fluoro-3-(hexyloxy)benzene and 1-fluoro-4-(hexyloxy)benzene) reveals significant differences in their expected performance and stability.
The stability of the resulting material, particularly in the context of liquid crystals, is also affected by the isomer's shape. Para-substituted isomers are generally more linear, which favors the formation of nematic and smectic liquid crystal phases. nih.gov The bent shape of the ortho isomer, in contrast, might frustrate the formation of such phases or lead to different, more complex phase behaviors. researchgate.net Studies on related systems have shown that lateral (meta) substitution can lower melting points and broaden the temperature range of liquid crystalline phases. researchgate.netbiointerfaceresearch.com
Table 2: Predicted Influence of Isomerism on Properties
| Isomer | Dipole Moment | Molecular Shape | Tendency for LC Phase Formation |
|---|---|---|---|
| ortho (1-fluoro-2-hexyloxy) | High | Bent | Lower |
| meta (1-fluoro-3-hexyloxy) | Intermediate | Bent | Can lower melting point |
Rational Design Strategies for Tailored Properties in Novel Compounds
The principles of structure-property relationships discussed for Benzene, 1-fluoro-2-(hexyloxy)- form the basis for the rational design of novel compounds with specific, tailored properties for applications in areas like liquid crystals and organic electronics. nih.govnih.govnih.gov
To design materials with high dielectric anisotropy, a desirable property for many display applications, one would aim to maximize the molecular dipole moment. researchgate.net This can be achieved by placing strongly electron-withdrawing and electron-donating groups in positions that reinforce their dipole contributions, such as in the ortho and para positions.
For the design of liquid crystals, controlling the mesophase type and temperature range is paramount. This is achieved by carefully balancing the length and branching of alkyl chains, the rigidity of the aromatic core, and the nature and position of lateral substituents. mdpi.comrsc.org For instance, increasing the length of the alkoxy chain generally favors the formation of smectic phases over nematic phases. Introducing lateral substituents like fluorine can disrupt molecular packing, leading to lower melting points and potentially inducing different mesophases. biointerfaceresearch.com
Computational modeling, including Density Functional Theory (DFT) calculations, has become an indispensable tool in the rational design process. mdpi.com These methods allow for the prediction of molecular geometries, electronic properties, and intermolecular interaction energies, enabling the screening of candidate molecules before their synthesis and characterization. nih.gov This computational-experimental feedback loop accelerates the discovery of new materials with optimized performance.
Future Research Directions and Emerging Applications.
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of aryl ethers is a fundamental transformation in organic chemistry, and the development of more efficient and sustainable methods is an ongoing research endeavor. For Benzene (B151609), 1-fluoro-2-(hexyloxy)-, future research will likely focus on moving beyond traditional Williamson ether synthesis, which often requires harsh conditions and can have a limited substrate scope.
Emerging strategies that could be applied to the synthesis of this compound include transition-metal-free catalytic systems. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.org For instance, the use of diaryliodonium salts as arylating agents in the presence of a simple base like sodium hydroxide (B78521) in water offers a greener alternative to metal-catalyzed processes. nih.govorganic-chemistry.orgacs.org These methods have been shown to be effective for the synthesis of various alkyl aryl ethers and could be adapted for the reaction of 1-fluoro-2-halobenzene with hexanol. acs.org Another promising avenue is the development of palladium-catalyzed coupling reactions that operate under mild conditions and with low catalyst loadings. acs.org
Future research may also explore flow chemistry and microwave-assisted synthesis to enhance reaction rates, improve yields, and allow for easier scalability. The development of one-pot procedures, where multiple synthetic steps are combined without the isolation of intermediates, would also contribute to a more efficient and sustainable production of Benzene, 1-fluoro-2-(hexyloxy)-. acs.org
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
| Transition-Metal-Free Catalysis | Lower cost, reduced metal contamination, environmentally benign. nih.govorganic-chemistry.org | May require specific activating groups on the aryl halide. |
| Palladium-Catalyzed Coupling | High efficiency, broad substrate scope. acs.org | Catalyst cost, potential for metal leaching into the product. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, easy scalability. | Initial setup costs can be high. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Potential for localized overheating, scalability can be an issue. |
Exploration of Advanced Computational Models for Predictive Material Design
Computational chemistry offers powerful tools for predicting the properties of molecules and materials, thereby guiding experimental work and accelerating the design of new functional materials. european-mrs.comnih.gov For Benzene, 1-fluoro-2-(hexyloxy)-, advanced computational models can be employed to predict a range of properties, including its electronic structure, conformational preferences, and potential interactions with other molecules.
Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org These calculations are crucial for predicting the compound's potential as an n-type or p-type semiconductor in organic electronic devices. rsc.org Furthermore, computational models can simulate the effects of the fluorine and hexyloxy substituents on the aromatic ring's electron density and reactivity.
Molecular dynamics (MD) simulations can provide insights into the bulk properties of materials containing Benzene, 1-fluoro-2-(hexyloxy)-, such as its liquid crystalline behavior or its properties as a solvent or additive. european-mrs.com These simulations can model the intermolecular interactions and predict how the molecules will organize in the solid or liquid state. By understanding these properties at a molecular level, researchers can design materials with tailored characteristics. european-mrs.comnih.gov
Table 2: Predicted Properties from Computational Models
| Property | Computational Method | Potential Application |
| HOMO/LUMO Energies | Density Functional Theory (DFT) | Organic electronics, photovoltaics. rsc.org |
| Molecular Conformation | Ab initio calculations, DFT | Liquid crystal design, host-guest chemistry. |
| Intermolecular Interactions | Molecular Dynamics (MD) | Predicting bulk material properties, solvent effects. european-mrs.com |
| Aromaticity | Nucleus-Independent Chemical Shift (NICS) | Understanding electronic delocalization and stability. ehu.eus |
Integration into Multifunctional Hybrid Materials with Synergistic Properties
The incorporation of Benzene, 1-fluoro-2-(hexyloxy)- into multifunctional hybrid materials presents a promising avenue for creating materials with enhanced or novel properties. rsc.org The unique combination of a polar C-F bond and a nonpolar hexyloxy chain could lead to synergistic effects when combined with other materials such as polymers or inorganic nanoparticles. mdpi.com
In polymer composites, Benzene, 1-fluoro-2-(hexyloxy)- could act as a compatibilizer, improving the interfacial adhesion between a polymer matrix and a filler. nih.gov This can lead to enhanced mechanical properties, such as increased tensile strength and tear resistance. mdpi.com The fluorinated nature of the compound could also impart hydrophobicity and chemical resistance to the surface of the material. numberanalytics.com
Furthermore, the integration of this molecule into organic-inorganic hybrid materials could lead to interesting optical and electronic properties. rsc.org For example, its presence could influence the self-assembly of the material, leading to the formation of well-defined nanostructures with tailored functionalities. The dielectric properties of such hybrid materials could also be tuned by the presence of the polar C-F bond. mdpi.com
Table 3: Potential Synergistic Effects in Hybrid Materials
| Hybrid Material System | Potential Role of Benzene, 1-fluoro-2-(hexyloxy)- | Resulting Synergistic Property |
| Polymer-Filler Composite | Compatibilizer, surface modifier | Improved mechanical strength, enhanced hydrophobicity. mdpi.comnih.gov |
| Organic-Inorganic Hybrid | Structuring agent, dielectric component | Tunable optical and electronic properties, controlled self-assembly. rsc.org |
| Liquid Crystal Blends | Dopant, phase modifier | Altered phase transition temperatures, modified electro-optical response. mdpi.com |
Unexplored Applications in Niche Chemical and Materials Science Fields
The specific combination of a fluoro group and a hexyloxy group on a benzene ring opens up possibilities for unexplored applications in various niche areas of chemistry and materials science.
One potential area of interest is in the field of liquid crystals. mdpi.comrsc.orgresearchgate.netmdpi.com The rod-like shape of the molecule, combined with the polarity of the C-F bond and the flexibility of the hexyloxy chain, are features commonly found in liquid crystalline materials. rsc.org Depending on its thermal behavior, Benzene, 1-fluoro-2-(hexyloxy)- could be investigated as a component in liquid crystal displays, optical switches, or other electro-optical devices. researchgate.net
Furthermore, the unique electronic properties conferred by the fluorine atom make fluorinated aromatic compounds interesting candidates for applications in organic electronics. rsc.org Future research could explore the use of Benzene, 1-fluoro-2-(hexyloxy)- as a building block for the synthesis of larger, more complex organic semiconductors with tailored charge transport properties. rsc.org The presence of the hexyloxy side chain could also improve the processability and solubility of such materials.
Finally, the compound could be investigated as a non-covalent "tag" or probe in chemical biology or supramolecular chemistry, where the fluorine atom can be detected by ¹⁹F NMR spectroscopy, a technique with a high signal-to-noise ratio and no background signal in biological systems.
Table 4: Potential Niche Applications
| Field | Potential Role | Key Feature |
| Liquid Crystals | Mesogen or dopant | Anisotropic molecular shape, polarity. rsc.org |
| Electrolytes | Solvent or additive | Enhanced oxidative stability, tunable viscosity. nih.govuchicago.edu |
| Organic Electronics | Building block for semiconductors | Modified electronic properties, improved processability. rsc.org |
| Chemical Biology | ¹⁹F NMR probe | Unique spectroscopic signature of fluorine. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
